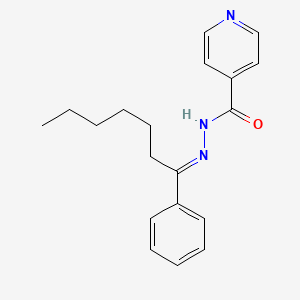![molecular formula C16H13N3O5 B3855092 methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3855092.png)
methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate
Overview
Description
Methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate, also known as MNCB, is a chemical compound that has gained significant attention in scientific research due to its potential use as an anti-cancer agent. MNCB belongs to the family of hydrazones, which are organic compounds containing a nitrogen-nitrogen double bond. The purpose of
Mechanism of Action
The exact mechanism of action of methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has also been reported to exhibit antioxidant activity and to modulate the immune response. methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate in lab experiments is its high potency and specificity against cancer cells. However, methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate is also known to be unstable in certain solvents and can be difficult to work with in certain experimental conditions. Additionally, the synthesis of methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate. One area of interest is the development of novel delivery systems for methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate that can improve its bioavailability and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate is a promising chemical compound that has gained significant attention in scientific research due to its potential use as an anti-cancer and anti-inflammatory agent. The synthesis of methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate is a complex process that requires careful attention to detail and precise control of reaction conditions. methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has been shown to exhibit a variety of biochemical and physiological effects, and has a low toxicity profile. There are several future directions for research on methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate, including the development of novel delivery systems and the investigation of its molecular mechanisms of action.
Scientific Research Applications
Methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has been extensively studied for its potential use as an anti-cancer agent. Several studies have reported that methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate exhibits anti-proliferative activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate has also been investigated for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
methyl 4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-24-16(21)13-4-2-11(3-5-13)10-17-18-15(20)12-6-8-14(9-7-12)19(22)23/h2-10H,1H3,(H,18,20)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCANUYJQOBQL-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride](/img/structure/B3855037.png)


![1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855053.png)
![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855054.png)
![(2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855060.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3855069.png)
![N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855073.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855078.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3855087.png)
